N-Acetyl-L-tryptophan

Catalog No.
S753306
CAS No.
1218-34-4
M.F
C13H14N2O3
M. Wt
246.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-tryptophan

CAS Number

1218-34-4

Product Name

N-Acetyl-L-tryptophan

IUPAC Name

(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1

InChI Key

DZTHIGRZJZPRDV-LBPRGKRZSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Synonyms

N-Acetyl-L-tryptophan;1218-34-4;Acetyl-L-tryptophan;Ac-Trp-OH;acetyltryptophan;Acetyl-L-trp;AC-Try;(S)-N-Acetyltryptophan;(S)-2-Acetamido-3-(1H-indol-3-yl)propanoicacid;UNII-U9264T8OAE;CHEMBL54170;CHEBI:74640;DZTHIGRZJZPRDV-LBPRGKRZSA-N;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoicacid;NSC90726;N-acetyltryptophan;TRYPTOPHAN,N-ACETYL-,L-;EINECS214-935-9;AcetylL-Tryptophan;Tryptophan,acetyl;AmbotzAAA1942;PubChem19054;Spectrum_000959;2-Acetylamino-3-(1H-indol-3-yl)-propionicacid;AC1LDT2D

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

N-Acetyl-L-tryptophan (NAT) is a modified form of the essential amino acid L-tryptophan. It is formed by the attachment of an acetyl group to the amino group of L-tryptophan. NAT occurs naturally as a metabolite in the human body and can also be found in some plants [].

NAT is of interest in scientific research due to its potential effects on various biological processes, including sleep regulation, mood, and cognitive function. These effects are thought to be related to its role as a precursor to serotonin and melatonin, neurotransmitters involved in these processes [].


Molecular Structure Analysis

NAT has a molecular structure similar to L-tryptophan, with an additional acetyl group (CH3CO-) attached to the amino group (NH2) at the N-terminus. This modification alters some of the chemical properties of the molecule compared to L-tryptophan []. The indole ring and the carboxylic acid group are key functional groups within the structure, contributing to its interaction with other molecules [].


Chemical Reactions Analysis

Synthesis:

NAT can be synthesized chemically through various methods. One common method involves the acetylation of L-tryptophan with acetic anhydride [].

Balanced Chemical Equation:

C11H12N2O2 (L-Tryptophan) + (CH3CO)2O (Acetic Anhydride) → C13H14N2O3 (NAT) + CH3COOH (Acetic Acid)

Other Reactions:

NAT can undergo various biological reactions within the body. One important reaction is its conversion to serotonin by the enzyme tryptophan hydroxylase. Serotonin can be further converted to melatonin by another enzyme, N-acetyltransferase.


Physical And Chemical Properties Analysis

  • Melting Point: 220-223 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in hot water, slightly soluble in cold water, insoluble in most organic solvents []
  • Stability: Relatively stable under neutral conditions, can degrade under acidic or basic conditions []

The mechanism of action of NAT is not fully understood, but it is believed to be related to its ability to increase the bioavailability of L-tryptophan. NAT may be absorbed more readily than L-tryptophan in the gut, leading to increased levels of L-tryptophan in the bloodstream []. This increased availability of L-tryptophan can then be used for the synthesis of serotonin and melatonin, potentially influencing sleep, mood, and cognitive function [].

NAT is generally considered safe for most healthy adults when taken at moderate doses. However, some potential side effects can occur, including nausea, diarrhea, dizziness, and drowsiness []. Higher doses may increase the risk of these side effects.

  • Neuroprotection

    Some research suggests that N-Acetyl-L-Tryptophan may have neuroprotective properties. For example, a study investigated its effect on Aβ 1-42-induced neuroinflammation and cognitive decline in a rat model of Alzheimer's disease. The researchers found that N-Acetyl-L-Tryptophan administration led to a reduction in neuroinflammation and improvement in cognitive function.

  • Mood Disorders

    N-Acetyl-L-Tryptophan's role as a serotonin precursor has led to research on its potential benefits for mood disorders like depression. However, the results of these studies have been mixed [].

  • Other Conditions

    Researchers are also investigating the potential use of N-Acetyl-L-Tryptophan for other conditions, such as anxiety, sleep problems, and migraines. More research is needed to determine its effectiveness for these conditions [].

Physical Description

Solid

XLogP3

1.1

Melting Point

189.5°C

UNII

U9264T8OAE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Protease Inhibitors

Pictograms

Irritant

Irritant

Other CAS

1218-34-4

Wikipedia

L-acetyltryptophan

General Manufacturing Information

L-Tryptophan, N-acetyl-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types